tert-butyl benzylidenecarbamate physical and chemical properties
tert-butyl benzylidenecarbamate physical and chemical properties
An In-depth Technical Guide to tert-Butyl Benzylidenecarbamate: Properties, Synthesis, and Applications
Introduction: The Strategic Importance of a Boc-Protected Imine
Tert-butyl benzylidenecarbamate, also known as benzaldehyde N-Boc imine, is a versatile chemical intermediate of significant value in both organic synthesis and medicinal chemistry.[1] Its structure is deceptively simple, featuring a central imine (carbon-nitrogen double bond) functionality where the nitrogen is protected by a tert-butoxycarbonyl (Boc) group. This specific arrangement confers a unique balance of stability and controlled reactivity, establishing the molecule as a pivotal building block for the synthesis of complex nitrogen-containing compounds.[1] Unlike many transient imines, the electron-withdrawing nature of the Boc group enhances its stability, allowing for isolation, purification, and controlled downstream reactions. This guide provides a comprehensive overview of its physical and chemical properties, detailed synthesis protocols, and key applications, offering field-proven insights for researchers and drug development professionals.
Core Physical and Chemical Characteristics
The utility of tert-butyl benzylidenecarbamate in a laboratory setting is underpinned by its distinct physical and chemical properties. These characteristics dictate its handling, storage, and reaction conditions.
Physical Properties Summary
The fundamental physical data for tert-butyl benzylidenecarbamate are summarized below. These values are essential for experimental design, including solvent selection and purification strategies.
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl N-benzylidenecarbamate | [1][2] |
| CAS Number | 150884-50-7 | [1][2] |
| Molecular Formula | C₁₂H₁₅NO₂ | [2] |
| Molecular Weight | 205.25 g/mol | [2] |
| Appearance | White to off-white crystalline powder or solid | [3] |
| Boiling Point | 285.4 ± 23.0 °C (Predicted) | [4] |
| Density | 0.98 ± 0.1 g/cm³ (Predicted) | [4] |
| Solubility | Soluble in organic solvents like THF, DCM, and methanol; slightly soluble in water. | [3] |
| Storage | Store in a cool, dry place at 2-8°C in a tightly sealed container. | [1][4] |
Chemical Reactivity and Mechanistic Insights
The chemical behavior of tert-butyl benzylidenecarbamate is dominated by the interplay between the electrophilic imine carbon and the labile Boc protecting group.
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Electrophilicity and Nucleophilic Addition : The carbon-nitrogen double bond is polarized, rendering the imine carbon electrophilic and highly susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its application, enabling the formation of new carbon-carbon and carbon-heteroatom bonds, which is a fundamental process in constructing molecular frameworks.[1]
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The Role of the Boc Protecting Group : The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis for a reason.[5][6] It provides stability under many reaction conditions but can be cleanly and efficiently removed under mild acidic conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent).[1][7] This orthogonal deprotection strategy is critical in multi-step syntheses, allowing chemists to unmask the nitrogen nucleophile at a precise moment without disturbing other sensitive functional groups in the molecule.[5][8]
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Stability : The compound is generally stable under recommended storage conditions.[9] However, it is sensitive to heat and strong acids or bases, which can promote hydrolysis or decomposition.[3] It should be handled in accordance with good laboratory practices to avoid degradation.
Synthesis Protocols: A Validated Approach
The preparation of tert-butyl benzylidenecarbamate can be achieved through several methods. A highly reliable and scalable two-step, one-pot procedure has been documented in Organic Syntheses, which serves as a self-validating and trustworthy protocol.[10] This method involves the initial formation of a stable α-sulfonyl carbamate intermediate, followed by elimination to yield the desired N-Boc imine.[1][10]
Experimental Workflow: Two-Step Synthesis
This protocol is adapted from a verified literature procedure, ensuring reproducibility and high yield.[10]
Step 1: Synthesis of tert-Butyl Phenyl(phenylsulfonyl)methylcarbamate (Intermediate 1)
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Reaction Setup : In a 500-mL round-bottomed flask equipped with a magnetic stir bar, charge tert-butyl carbamate (13.00 g, 110.9 mmol), tetrahydrofuran (40 mL), water (100 mL), sodium benzenesulfinate (18.21 g, 110.9 mmol), and freshly distilled benzaldehyde (11.48 mL, 113.1 mmol).
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Acid Addition : Sequentially add formic acid (99%, 24.3 mL, 643 mmol) to the mixture.
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Reaction : Stir the reaction mixture for 18 hours at room temperature under an argon atmosphere. The product will precipitate as a white solid.
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Isolation and Purification : Filter the white solid using a Büchner funnel and wash with distilled water (200 mL). Create a slurry of the solid in a hexane/dichloromethane mixture (150/15 mL) and stir for 2 hours. Filter the solid again, wash with a hexane/dichloromethane solution (91/9 mL), and dry under reduced pressure to afford the title compound.
Step 2: Synthesis of (E)-tert-Butyl Benzylidenecarbamate (Final Product)
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Reaction Setup : To a 1-L flame-dried, two-necked, round-bottomed flask under an argon atmosphere, add anhydrous potassium carbonate (71.48 g, 517.2 mmol) and anhydrous tetrahydrofuran (600 mL).
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Addition of Intermediate : Add the intermediate compound 1 (29.95 g, 86.20 mmol) to the flask.
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Reaction : Stir the resulting suspension vigorously at 25 °C for 24 hours.
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Workup and Purification : Upon completion, filter the reaction mixture and process the resulting solution to isolate the final product.
Sources
- 1. Tert-Butyl Benzylidenecarbamate|CAS 150884-50-7 [benchchem.com]
- 2. Tert-butyl benzylidenecarbamate | C12H15NO2 | CID 57109745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jecibiochem.com [jecibiochem.com]
- 4. lookchem.com [lookchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. Organic Syntheses Procedure [orgsyn.org]
